molecular formula C8H5F3N2O B13584086 3-(4-Hydroxyphenyl)-3-trifluoromethyldiazirine

3-(4-Hydroxyphenyl)-3-trifluoromethyldiazirine

Cat. No.: B13584086
M. Wt: 202.13 g/mol
InChI Key: PHKPMDDDGUKFFT-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-trifluoromethyldiazirine is a specialized chemical reagent primarily used as a potent photoaffinity labeling (PAL) probe in chemical biology and materials science research. Its core function is to covalently capture transient molecular interactions upon photoirradiation, enabling researchers to identify and characterize elusive biological binding sites and protein complexes. The reagent's exceptional value stems from the trifluoromethyldiazirine moiety, a widely recognized and reliable photophore. This group is stable in ambient conditions and dark storage, but upon activation with long-wavelength UV light (typically ≥ 350 nm), it generates a highly reactive carbene intermediate . This carbene can insert indiscriminately into nearby X-H (X=C, N, O, S) and C-C bonds, forming a stable covalent crosslink between the molecule of interest and its target . The use of longer wavelengths is a critical advantage, as it minimizes damage to sensitive biological macromolecules like proteins compared to other photophore groups . The hydroxyphenyl substituent provides a versatile handle for straightforward chemical conjugation to a wide array of molecules, such as lipids, pharmaceuticals, or biomolecules, via ether or ester linkages . In practice, this compound is an essential tool for mapping ligand-receptor, protein-protein, lipid-protein, and nucleic acid-protein interactions . Beyond life sciences, it finds application in materials science for creating crosslinked polymer networks, which can enhance the thermal stability, mechanical strength, and corrosion resistance of functional materials . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-1-3-6(14)4-2-5/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKPMDDDGUKFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenol backbone. One common method includes the reaction of 4-hydroxybenzotrifluoride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Photolysis and Carbene Generation

Upon UV irradiation (300–365 nm), the diazirine ring undergoes cleavage to produce a singlet carbene intermediate (Fig. 1). This reaction is critical for covalent bond formation with proximal biomolecules or materials .

Key Data:

  • Activation Wavelength: Optimal at 350 nm (mercury lamp) .

  • Carbene Lifetime: <1 ns in aqueous solutions, stabilized by the electron-withdrawing trifluoromethyl group .

  • Quantum Yield: ~0.2–0.3 for diazirine derivatives, enabling efficient labeling .

Carbene Insertion Reactions

The generated carbene reacts indiscriminately with C–H, O–H, and N–H bonds, forming covalent adducts. Studies highlight its utility in modifying gold nanoparticles (AuNPs) and probing protein interactions .

Table 1: Carbene Insertion Efficiency with Common Substrates

SubstrateReaction ConditionsProduct YieldReference
MethanolBenzene, 10 equiv., 2 hr UV85%
Ethyl vinyl etherBenzene, 10 equiv., 1.5 hr UV78%
Acetic acidBenzene, 10 equiv., 3 hr UV63%
Cysteine residuesPBS buffer, 5 min UV92% labeling

Notes: Yields depend on substrate accessibility and reaction time. Aromatic amino acids (e.g., tryptophan) show preferential reactivity .

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from 3-bromoanisole:

Step 1:

  • Ketone Formation: Lithiation of 3-bromoanisole followed by trifluoroacetylation yields 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone .

Step 2:

  • Oxime Synthesis: Treatment with hydroxylamine hydrochloride forms the corresponding oxime (85–90% yield) .

Step 3:

  • Diaziridine Formation: Tosylation of the oxime followed by reaction with ammonia produces 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine (70–75% yield) .

Step 4:

  • Oxidation to Diazirine: MnO₂ or Ag₂O-mediated oxidation yields 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine .

Step 5:

  • Demethylation: BBr₃ treatment removes the methyl protecting group, yielding the final 4-hydroxyphenyl derivative (90–95% yield) .

Functional Group Reactivity

The phenolic -OH group enables further derivatization:

  • Protection/Deprotection:

    • Silylation: TBSCl or TBDPSCl in DMF (quantitative) .

    • Demethylation: BBr₃ in CH₂Cl₂ (rt, 2 hr) .

  • Conjugation Reactions:

    • Mitsunobu Coupling: Reacts with alcohols (e.g., tetraethylene glycol) using DIAD/PPh₃ (80–85% yield) .

    • Esterification: Forms tert-butyl esters for enhanced solubility (e.g., with tert-butyl bromide/TBAB) .

Stability and Handling

  • Thermal Stability: Decomposes above 80°C; store at –20°C under argon .

  • Light Sensitivity: Stable under ambient light but degrades upon prolonged UV exposure .

  • Aqueous Solubility: 4.09 mM at pH 7.4 (improved by PEGylation) .

Scientific Research Applications

4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property makes it valuable in photoaffinity labeling studies to identify molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

3-(3-Methoxyphenyl)-3-Trifluoromethyldiazirine
  • Structure : Methoxy group replaces the hydroxyl at the para position.
  • Key Differences :
    • Stability : The methoxy group (electron-donating via resonance) enhances stability under synthetic conditions like Friedel-Crafts reactions compared to the hydroxyl analogue, which may require protection during synthesis .
    • Reactivity : Less polar than the hydroxyphenyl derivative, reducing solubility in aqueous systems but improving compatibility with organic solvents.
    • Applications : Preferred in photoaffinity labeling where metabolic stability is critical, as methoxy resists enzymatic oxidation .
3-(4-Methylphenyl)-3-Trifluoromethyldiazirine
  • Structure : Methyl group at the para position.
  • Key Differences: Electronic Effects: The methyl group (weak electron-donating) slightly stabilizes the diazirine ring but lacks hydrogen-bonding capability. Physical Properties: Higher hydrophobicity (density: 1.34 g/cm³, boiling point: 201.8°C) compared to the hydroxyphenyl analogue, making it suitable for lipid-rich environments . Applications: Used in organic synthesis where non-polar substrates are involved .
3-(4-(tert-Butyl)phenyl)-3-Trifluoromethyldiazirine (D3)
  • Structure : Bulky tert-butyl substituent at the para position.
  • Key Differences: Steric Effects: The tert-butyl group hinders access to the diazirine ring, reducing reactivity in sterically constrained environments. Applications: Useful in studies requiring minimized non-specific binding due to steric shielding .
3-(4-(Iodomethyl)phenyl)-3-Trifluoromethyldiazirine
  • Structure : Iodomethyl group at the para position.
  • Key Differences: Functionalization Potential: The iodine atom enables nucleophilic substitution (e.g., in bioconjugation), a feature absent in the hydroxyphenyl analogue. Applications: Ideal for radiolabeling and crosslinking studies in biochemical assays .
3-Fluoro-3-[4-(Trifluoromethyl)phenyl]diazirine
  • Structure : Fluorine atom replaces the hydroxyl group.
  • Key Differences :
    • Lipophilicity : Increased lipophilicity enhances membrane permeability, advantageous in cellular studies.
    • Metabolic Stability : Fluorine resists oxidation, offering longer half-lives in biological systems compared to the hydroxyphenyl derivative .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
3-(4-Hydroxyphenyl)-3-TFM-diazirine -OH C₈H₅F₃N₂O 216.13 Polar, H-bond donor, metabolically labile Photoaffinity labeling in aqueous systems
3-(3-Methoxyphenyl)-3-TFM-diazirine -OCH₃ C₉H₇F₃N₂O 216.16 Enhanced stability, moderate polarity Synthetic chemistry, stable photoaffinity probes
3-(4-Methylphenyl)-3-TFM-diazirine -CH₃ C₉H₇F₃N₂ 200.16 Hydrophobic, high boiling point Lipid membrane studies
3-(4-(tert-Butyl)phenyl)-3-TFM-diazirine -C(CH₃)₃ C₁₂H₁₃F₃N₂ 242.24 Steric hindrance Minimizing non-specific binding
3-(4-(Iodomethyl)phenyl)-3-TFM-diazirine -CH₂I C₉H₆F₃IN₂ 326.06 Radiolabeling potential Bioconjugation, crosslinking
3-Fluoro-3-[4-TFM-phenyl]diazirine -F C₈H₄F₄N₂ 204.12 High lipophilicity, metabolic stability Cellular uptake studies

Key Research Findings

  • Synthetic Flexibility : Methoxy and iodomethyl derivatives are more synthetically tractable due to reduced sensitivity to oxidative conditions compared to the hydroxyphenyl analogue .
  • Biological Interactions: Hydroxyphenyl derivatives exhibit higher metabolic turnover in fungal biotransformation studies, whereas fluorinated and tert-butyl analogues remain intact .
  • Photoaffinity Labeling Efficiency : Diazirines with electron-withdrawing groups (e.g., trifluoromethyl) show superior carbene generation yields, but steric bulk (tert-butyl) can reduce labeling efficiency .

Q & A

Q. What synthetic strategies are employed for synthesizing 3-(4-hydroxyphenyl)-3-trifluoromethyldiazirine, and how is its structural identity confirmed?

Methodological Answer: The synthesis typically involves reacting aryl-substituted precursors with trifluoromethyl-containing reagents under controlled conditions. For example, diaziridines can be oxidized to diazirines using reagents like iodine monochloride (ICl) or activated MnO₂ . Key steps include:

  • Protection of hydroxyl groups : To prevent side reactions, the 4-hydroxyphenyl group may require protection (e.g., silyl ethers) before introducing the trifluoromethyl-diazirine moiety .
  • Characterization : Post-synthesis, ¹H NMR is critical for verifying the diazirine ring formation (characteristic peaks at ~5.5–6.0 ppm for diazirine protons) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .

Q. What are the primary applications of this compound in chemical biology?

Methodological Answer: This compound is a photoaffinity labeling agent. Upon UV irradiation (~350 nm), the diazirine generates a carbene intermediate that inserts into C–H bonds, enabling covalent crosslinking with biomolecules . Applications include:

  • Probe design : The hydroxyl group allows conjugation to ligands via ester or ether linkages, while the trifluoromethyl-diazirine enables photoactivation .
  • Target identification : Coupled with click chemistry (via alkyne tags), it facilitates downstream isolation and analysis of labeled proteins .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., hydroxyl, methoxy) affect the synthesis and photochemical efficiency of trifluoromethyl-diazirines?

Methodological Answer:

  • Electron-donating groups (e.g., -OH, -OMe) : These can destabilize diazirine synthesis due to increased electron density, which may hinder oxidation steps. For example, 3-(4-methoxyphenyl)-3-trifluoromethyldiaziridine synthesis failed under standard conditions, likely due to electronic interference . Protecting the hydroxyl group as a silyl ether improves reaction outcomes .
  • Photochemical reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance carbene stability and insertion efficiency. Computational studies (e.g., DFT) can predict substituent effects on transition states and reaction pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or stability data for aryl-substituted diazirines?

Methodological Answer:

  • Reaction optimization : Adjusting solvents (e.g., THF vs. DCM), catalysts (e.g., Et₃N for acid scavenging), and reaction times (e.g., extended durations for sterically hindered substrates) can improve yields .
  • Stability studies : Monitor decomposition under varying conditions (light, temperature) using techniques like HPLC or UV-Vis spectroscopy. For example, diazirines are light-sensitive; storage in amber vials at –20°C is recommended .

Q. What strategies are recommended for designing multifunctional probes using this compound?

Methodological Answer:

  • Modular synthesis : Integrate orthogonal functional groups (e.g., alkyne for click chemistry, biotin for affinity purification) into the probe. For instance, coupling the hydroxyl group to a pharmacophore and appending an alkyne tag enables post-labeling enrichment .
  • Validation : Use competitive binding assays (with non-photoactivatable analogs) to confirm probe specificity. Mass spectrometry-based proteomics identifies crosslinked targets .

Q. How can computational methods aid in predicting the reactivity of this compound in complex biological systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model carbene diffusion and insertion preferences in protein binding pockets.
  • Density Functional Theory (DFT) : Calculate carbene lifetimes, spin states, and insertion barriers into C–H bonds. Studies show trifluoromethyl-diazirines exhibit superior insertion efficiency compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do certain aryl-substituted diazirines (e.g., 4-nitrophenyl derivatives) fail to synthesize, and how can this be addressed?

Methodological Answer:

  • Electronic effects : Strong electron-withdrawing groups (e.g., -NO₂) destabilize diazirine intermediates. Alternative routes, such as introducing substituents post-diazirine formation, may circumvent this .
  • Alternative precursors : Use diaziridines with protected functional groups that can be deprotected after oxidation to diazirines .

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